3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine
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Overview
Description
3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine is a complex organic compound with significant applications in scientific research. This compound is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. The addition of tert-butyldimethylsilyl groups and other modifications enhance its stability and functionality, making it valuable for various research purposes.
Preparation Methods
The synthesis of 3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine involves multiple steps The process typically starts with the protection of the hydroxyl groups of guanosine using tert-butyldimethylsilyl chloride in the presence of a base such as imidazoleThe final product is purified using chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and tert-butyldimethylsilyl groups.
Hydrolysis: The silyl protecting groups can be removed under acidic or basic conditions to yield the deprotected guanosine derivative.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, and dimethyl sulfoxide.
Scientific Research Applications
3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with DNA and RNA, providing insights into genetic processes.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to form DNA adducts that may inhibit cancer cell proliferation.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts. The imidazoquinoxaline moiety interacts with the DNA, leading to the formation of covalent bonds with the guanine bases. This interaction can disrupt the normal function of the DNA, potentially leading to the inhibition of cancer cell growth. The molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar compounds include other guanosine derivatives with different protective groups or modifications. For example:
2’,3’-Di-O-acetyl-guanosine: This compound has acetyl groups instead of tert-butyldimethylsilyl groups, offering different stability and reactivity.
8-Amino-2’-deoxyguanosine: This derivative lacks the imidazoquinoxaline moiety but retains the amino group at the 8-position, making it useful for different types of research.
The uniqueness of 3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine lies in its specific modifications that enhance its stability and functionality for targeted research applications.
Properties
Molecular Formula |
C40H56N10O4Si2 |
---|---|
Molecular Weight |
797.1 g/mol |
IUPAC Name |
9-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)-6-phenylmethoxypurine-2,8-diamine |
InChI |
InChI=1S/C40H56N10O4Si2/c1-24-21-42-26-18-19-27-32(31(26)43-24)44-37(49(27)8)48-38-45-33-34(46-36(41)47-35(33)51-22-25-16-14-13-15-17-25)50(38)30-20-28(54-56(11,12)40(5,6)7)29(53-30)23-52-55(9,10)39(2,3)4/h13-19,21,28-30H,20,22-23H2,1-12H3,(H2,41,46,47)(H,44,45,48) |
InChI Key |
MCJCKSMTQLIMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4C6CC(C(O6)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)N=C(N=C5OCC7=CC=CC=C7)N |
Origin of Product |
United States |
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